molecular formula C13H19NO4S B2375974 3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 887833-56-9

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2375974
CAS No.: 887833-56-9
M. Wt: 285.36
InChI Key: CWOMZYRDKOKIHC-UHFFFAOYSA-N
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Description

3-((3,4-Dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide is a synthetic bis-sulfone compound of significant interest in medicinal chemistry and pharmacological research. This chemical scaffold is recognized for its role as a non-electrophilic activator of the Antioxidant Response Element (ARE) pathway, which is governed by the transcription factor NRF2 (nuclear factor erythroid 2-related factor 2) . Unlike many NRF2 activators that function by covalently modifying the KEAP1 sensor protein, this bis-sulfone series operates through a non-electrophilic mechanism. Research indicates that such compounds can inhibit the glycolytic enzyme phosphoglycerate kinase 1 (PGK1), leading to the accumulation of endogenous metabolites like methylglyoxal (MGO), which in turn can modify KEAP1 and promote NRF2 accumulation and translocation to the nucleus . This mechanism activates a protective transcriptional program against oxidative stress, a key factor in various disease states including neurodegenerative and autoimmune conditions . The 3,4-dimethoxybenzyl moiety on the amine group may influence the compound's metabolic stability, potency, and overall drug-likeness, making it a valuable tool for researchers optimizing the pharmacological profile of this scaffold . The core tetrahydrothiophene 1,1-dioxide (sulfolane) structure is a well-characterized heterocycle that contributes to the molecule's properties . This product is intended for research purposes such as investigating the NRF2-ARE pathway, exploring non-electrophilic cytoprotective mechanisms, and conducting structure-activity relationship (SAR) studies. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1,1-dioxothiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-17-12-4-3-10(7-13(12)18-2)8-14-11-5-6-19(15,16)9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOMZYRDKOKIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCS(=O)(=O)C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to sulfolane (tetrahydrothiophene 1,1-dioxide) using hydrogen peroxide (H₂O₂) or peracetic acid under acidic conditions. Typical conditions involve refluxing tetrahydrothiophene with 30% H₂O₂ in acetic acid at 80–100°C for 6–12 hours, yielding sulfolane in >90% purity.

Functionalization at the 3-Position

Direct bromination or nitration of sulfolane is hindered by its electron-deficient nature. Alternative strategies include:

  • Directed lithiation : Using n-butyllithium at low temperatures (−78°C) to deprotonate the 3-position, followed by quenching with electrophiles (e.g., iodine or trimethylsilyl chloride).
  • Nitro group introduction : Nitration via mixed acid (HNO₃/H₂SO₄) under controlled conditions, though yields remain modest (30–40%) due to competing side reactions.

Incorporation of the Amino Group

Nitro Reduction Pathway

A nitro group at the 3-position is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄). For example, hydrogenation of 3-nitrosulfolane at 50 psi H₂ in ethanol at 25°C affords 3-aminosulfolane in 85% yield.

Reductive Amination

If a ketone is present at the 3-position, reductive amination with 3,4-dimethoxybenzylamine and sodium cyanoborohydride (NaBH₃CN) in methanol achieves the desired secondary amine. This method avoids harsh reduction conditions and provides yields of 70–80%.

Attachment of the 3,4-Dimethoxybenzyl Moiety

Alkylation of 3-Aminosulfolane

3-Aminosulfolane reacts with 3,4-dimethoxybenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The reaction proceeds via nucleophilic substitution, yielding the target compound after 12 hours (Table 1).

Table 1: Optimization of Alkylation Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 12 78
NaH THF 60 24 65
Cs₂CO₃ DMSO 100 6 72

Buchwald-Hartwig Amination

For halogenated sulfolane derivatives (e.g., 3-bromosulfolane), palladium-catalyzed coupling with 3,4-dimethoxybenzylamine using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos ligand achieves C–N bond formation. This method offers superior regioselectivity but requires inert atmosphere conditions.

Final Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with key spectral data including:

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.75 (s, 2H, aromatic), 4.15 (s, 2H, CH₂N), 3.85 (s, 6H, OCH₃).
  • HRMS : [M+H]⁺ calculated for C₁₃H₁₈NO₄S: 292.0956, found: 292.0953.

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost-effective reagents and solvent recovery. Patent CN107954976A highlights the use of high-boiling solvents like long-chain amines (>300°C) for reflux conditions, reducing decomposition risks. Continuous flow systems further enhance reproducibility, with throughputs exceeding 1 kg/day in pilot studies.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Nitro reduction High selectivity Multi-step, low functional group tolerance 70–85
Reductive amination Mild conditions, one-pot synthesis Requires ketone precursor 65–80
Buchwald-Hartwig Regioselective Expensive catalysts, inert gas 60–75

Chemical Reactions Analysis

Types of Reactions

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the compound can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the 1,1-dioxide back to the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, various alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The dimethoxybenzyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The tetrahydrothiophene ring can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can modulate cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide with structurally related sulfone-containing heterocycles, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues in the Tetrahydrothiophene 1,1-Dioxide Family

  • 3-[({[(2-Chlorophenyl)sulfonyl]amino}carbonyl)amino]tetrahydrothiophene 1,1-dioxide (): Substituents: A 2-chlorophenylsulfonylcarbamoyl group replaces the 3,4-dimethoxybenzylamino moiety. Synthesis: Likely involves sulfonylation of a tetrahydrothiophene precursor, followed by carbamoylation. Properties: The electron-withdrawing chlorine and sulfonyl groups may reduce basicity compared to the methoxy-substituted analog.
  • N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride (): Substituents: An allyl group and methyl group are present at the 3-position. Synthesis: Derived from alkylation of a tetrahydrothiophenamine intermediate, followed by oxidation and HCl salt formation.

Benzo[b]thiophene 1,1-Dioxide Derivatives

  • 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-dioxides (): Structure: A fused benzene ring replaces the tetrahydrothiophene core, creating a planar aromatic system. Synthesis: Typically involves DA-mediated cyclization of o-methylsulfonyl-substituted ketones with amines .

Thienothiadiazine 1,1-Dioxides

  • 6-Chloro-4-cyclopropyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (): Structure: A thiadiazine ring fused to a thiophene, with a cyclopropyl substituent. Synthesis: Multi-step sequence involving cyclopropanation via sodium borohydride and boron trifluoride, followed by cyclization in triethyl orthoformate . Properties: The thiadiazine ring introduces additional hydrogen-bonding sites, while the cyclopropyl group enhances steric bulk.

Data Table: Key Comparative Features

Compound Class Example Structure Key Substituents Synthesis Method Notable Properties
Tetrahydrothiophene 1,1-dioxide This compound 3,4-Dimethoxybenzylamino LDA-mediated cyclization (inferred) Enhanced polarity, potential H-bonding
Benzo[b]thiophene 1,1-dioxide 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-dioxide Benzannulated core DA cyclization with o-methylsulfonyl ketones Aromaticity, rigid structure
Thienothiadiazine 1,1-dioxide 6-Chloro-4-cyclopropyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide Cyclopropyl, thiadiazine Sodium borohydride/BF₃-mediated steps Multiple heteroatoms, steric bulk

Research Findings and Trends

  • Synthetic Efficiency: Tetrahydrothiophene derivatives (e.g., ) often require low-temperature LDA-mediated cyclization (~-78°C), whereas thienothiadiazines () involve higher-temperature reflux steps (e.g., 150°C in triethyl orthoformate).
  • Substituent Impact : Electron-donating groups (e.g., 3,4-dimethoxybenzyl) may increase solubility in polar solvents, while halogenated or sulfonated analogs () favor hydrophobic interactions.
  • Spectroscopic Differentiation: $^1$H NMR signals for tetrahydrothiophene derivatives typically show resonances for methoxy groups (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.5 ppm), whereas thienothiadiazines exhibit distinct cyclopropyl proton patterns (δ 0.5–1.1 ppm) .

Biological Activity

3-((3,4-dimethoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a tetrahydrothiophene ring and a dimethoxybenzylamine moiety. The compound's CAS number is 887833-56-9, and it has a molecular weight of 285.36 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of tetrahydrothiophene have shown significant cytotoxic activity against various human cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and modulation of p53 protein expression .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular signaling pathways. A study demonstrated that certain derivatives exhibited superior activity against leukemia cell lines under hypoxic conditions, suggesting that the compound's efficacy may be enhanced in tumor microenvironments characterized by low oxygen levels . The modulation of mitochondrial membrane potential is also a critical factor in the cytotoxic action observed in these studies.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of tetrahydrothiophene derivatives indicates that the presence of specific functional groups significantly influences their biological activity. The dimethoxy substitution on the benzylamine moiety appears to enhance the lipophilicity and overall bioavailability of the compound, potentially leading to improved therapeutic outcomes .

Case Study 1: Cytotoxicity Evaluation

A series of synthesized tetrahydrothiophene derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including Molt-4 and HL-60. The study revealed that compounds with similar structural features to this compound exhibited promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Hypoxic Selectivity

In another investigation focused on hypoxic selectivity, several derivatives were tested under both normoxic and hypoxic conditions. Results indicated that certain compounds displayed enhanced cytotoxicity in hypoxic environments compared to their normoxic counterparts. This finding underscores the potential for developing targeted therapies that exploit the unique metabolic characteristics of tumor cells .

Table 1: Biological Activity Summary of Related Compounds

Compound NameCAS NumberCell Lines TestedIC50 (µM)Mechanism of Action
This compound887833-56-9Molt-4, HL-60TBDModulation of p53; mitochondrial disruption
Tetrahydrothiophene derivative ATBDHep-G2, PC-3TBDApoptosis induction; cell cycle arrest
Tetrahydrothiophene derivative BTBDVarious leukemia cell linesTBDHypoxia-selective cytotoxicity

Note: TBD indicates that specific IC50 values are yet to be determined.

Q & A

Q. Why do biological activities vary across cell lines or animal models?

  • Methodological Answer : Metabolic differences (e.g., CYP450 expression in liver vs. brain) affect prodrug activation. Use isogenic cell lines (CRISPR-edited) to control for genetic variability. Pharmacokinetic studies (LC-MS/MS plasma profiling) correlate exposure levels with efficacy .

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